molecular formula C49H65N23O41P8 B1219372 Triadenylyl-(2'-3')-adenylyl-cytidylic acid CAS No. 77354-26-8

Triadenylyl-(2'-3')-adenylyl-cytidylic acid

Cat. No.: B1219372
CAS No.: 77354-26-8
M. Wt: 1880 g/mol
InChI Key: RGYPCSWOHZNRAG-JJSYZGLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triadenylyl-(2'-3')-adenylyl-cytidylic acid, also known as this compound, is a useful research compound. Its molecular formula is C49H65N23O41P8 and its molecular weight is 1880 g/mol. The purity is usually 95%.
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Properties

CAS No.

77354-26-8

Molecular Formula

C49H65N23O41P8

Molecular Weight

1880 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-[[(2R,3S,4R,5R)-2-[[(2R,3S,4R,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-(4-amino-2-oxopyrimidin-1-yl)-2-[1-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-3-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxyphosphoryl]oxyoxolan-2-yl]propan-2-yl]-3,4-dihydroxyoxolan-3-yl]methyl]-2-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] [hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C49H65N23O41P8/c50-19-1-2-68(47(81)65-19)45-32(79)48(82,5-17-26(75)31(44(104-17)71-12-63-22-35(53)57-9-60-39(22)71)107-117(91,92)111-121(99,100)113-119(95,96)109-115(86,87)88)49(105-45,6-18-25(74)28(77)42(103-18)72-13-64-23-36(54)66-46(80)67-40(23)72)14(3-15-24(73)27(76)41(101-15)69-10-61-20-33(51)55-7-58-37(20)69)4-16-30(29(78)43(102-16)70-11-62-21-34(52)56-8-59-38(21)70)106-116(89,90)110-120(97,98)112-118(93,94)108-114(83,84)85/h1-2,7-18,24-32,41-45,73-79,82H,3-6H2,(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,50,65,81)(H2,51,55,58)(H2,52,56,59)(H2,53,57,60)(H2,83,84,85)(H2,86,87,88)(H3,54,66,67,80)/t14?,15-,16-,17-,18-,24-,25-,26-,27-,28-,29-,30-,31-,32+,41-,42-,43-,44-,45-,48+,49-/m1/s1

InChI Key

RGYPCSWOHZNRAG-JJSYZGLZSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CC3C(C(C(O3)N4C=NC5=C(NC(=O)N=C54)N)O)O)C(CC6C(C(C(O6)N7C=NC8=C(N=CN=C87)N)O)O)CC9C(C(C(O9)N1C=NC2=C(N=CN=C21)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)(CC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@]([C@@](O2)(C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(NC(=O)N=C54)N)O)O)C(C[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C(N=CN=C87)N)O)O)C[C@@H]9[C@H]([C@H]([C@@H](O9)N1C=NC2=C(N=CN=C21)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)(C[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CC3C(C(C(O3)N4C=NC5=C(NC(=O)N=C54)N)O)O)C(CC6C(C(C(O6)N7C=NC8=C(N=CN=C87)N)O)O)CC9C(C(C(O9)N1C=NC2=C(N=CN=C21)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)(CC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)O

Synonyms

2-3A-C
2-5A4-3'-pCp
ppp(A2'p)(3)A3'pCp
triadenylyl-(2'-3')-adenylyl-cytidylic acid

Origin of Product

United States

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